4-Chloro-3-methylpyridin-2-amine

Vue d'ensemble

Description

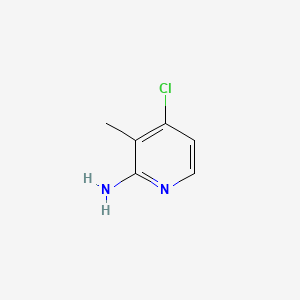

4-Chloro-3-methylpyridin-2-amine is an organic compound with the molecular formula C6H7ClN2 . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 3-position, and an amine group at the 2-position. This compound is known for its weak basicity and solubility in organic solvents such as ethanol and dichloromethane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-3-methylpyridin-2-amine involves the chlorination of 3-methylpyridin-2-amine. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the reactants and products. The process can be summarized as follows:

Starting Material: 3-Methylpyridin-2-amine

Reagent: Chlorine gas

Conditions: Inert atmosphere (e.g., nitrogen or argon), low temperature

Purification: Crystallization, distillation, or extraction methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction rates and yields. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium)

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Pharmaceutical Applications

One of the primary applications of 4-Chloro-3-methylpyridin-2-amine is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of several biologically active compounds, including:

- Nevirapine : A non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infections. The synthesis of nevirapine involves the conversion of this compound into various intermediates that ultimately yield the active pharmaceutical ingredient .

- PRMT5 Inhibitors : Research indicates that derivatives of this compound are being explored as inhibitors for protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in cancer progression. These inhibitors are under investigation for their potential therapeutic effects against solid tumors .

Agrochemical Applications

In agrochemistry, this compound is utilized as an intermediate in the development of pesticides and herbicides. Its derivatives exhibit biological activities that can enhance crop protection against pests and diseases. The compound's ability to undergo functionalization allows for the creation of various agrochemical agents tailored for specific applications .

Bioconversion Studies

Recent studies have highlighted the bioconversion potential of this compound using microbial systems. For instance, whole-cell biocatalysts have been employed to convert this compound into hydroxylated derivatives, demonstrating significant conversion rates at optimized temperatures. This biotransformation process not only showcases the compound's versatility but also its potential in green chemistry applications .

Data Table: Summary of Applications

Case Study 1: Nevirapine Synthesis

In a detailed synthetic pathway for nevirapine, this compound was converted through a series of reactions involving chlorination and amination processes. The efficiency of these reactions was optimized to improve yields, making it a vital step in producing this essential antiretroviral drug.

Case Study 2: Bioconversion Efficiency

A study demonstrated that using specific strains of bacteria could achieve nearly complete conversion (~97%) of this compound into hydroxylated products within six hours at optimal temperatures (30 °C). This efficiency highlights the potential for biotechnological applications in synthesizing valuable compounds from this precursor .

Mécanisme D'action

The mechanism of action of 4-Chloro-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the chlorine and amine groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

4-Chloro-3-methylpyridin-2-amine can be compared with other similar compounds, such as:

2-Amino-4-methylpyridine: Lacks the chlorine atom, resulting in different reactivity and applications.

3-Amino-2-chloro-4-methylpyridine: Similar structure but different substitution pattern, leading to distinct chemical properties and uses.

5-Bromo-2-methylpyridin-3-amine: Contains a bromine atom instead of chlorine, affecting its reactivity in coupling reactions.

Activité Biologique

4-Chloro-3-methylpyridin-2-amine is an organic compound with significant potential in medicinal chemistry and biological applications. Its unique structural features, including a chlorine atom at the 4-position and an amino group at the 2-position of the pyridine ring, contribute to its biological activity. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₆H₇ClN₂

- Molecular Weight : 142.59 g/mol

- Structure :

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Chlorination : Chlorination of 3-methylpyridin-2-amine.

- Nucleophilic Substitution : Reaction of 4-chloropyridine with methylamine.

- Bioconversion : Utilizing microbial systems for hydroxylation reactions .

Antiviral Properties

Research indicates that this compound serves as an intermediate in synthesizing antiviral agents, notably Nevirapine, which is used in HIV treatment. Its structural features allow it to interact effectively with biological targets, making it a candidate for further development in antiviral therapies.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit moderate antibacterial activity against various pathogens. For instance, compounds structurally related to this compound have demonstrated selective activity against Chlamydia species and other Gram-positive and Gram-negative bacteria .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ACP1a | N. meningitidis | 64 µg/mL |

| ACP1b | H. influenzae | 32 µg/mL |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It may inhibit specific enzymes involved in disease processes, although further research is needed to elucidate its exact mechanisms of action and potential side effects.

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Interaction : The presence of chlorine and amino groups allows for participation in chemical reactions that can inhibit enzyme activity.

- Binding Affinity : The compound's structure enables it to bind to specific receptors or enzymes, influencing cellular pathways related to cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Bioconversion Studies : Research demonstrated that bioconversion of related compounds yielded high conversion rates under optimal conditions (30 °C), suggesting potential applications in biocatalysis .

- Antichlamydial Activity : New compounds derived from this structure were shown to selectively inhibit Chlamydia, indicating its potential as a lead compound for developing targeted antimicrobial therapies .

- Toxicity Assessments : Preliminary studies assessing toxicity towards human cells indicated that certain derivatives do not exhibit significant cytotoxicity, making them safer candidates for further development .

Propriétés

IUPAC Name |

4-chloro-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWSMCBOBUNQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855915 | |

| Record name | 4-Chloro-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227595-52-9 | |

| Record name | 4-Chloro-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.